3-[(tert-butoxycarbonyl)amino]-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid
CAS No.:
Cat. No.: VC15795390
Molecular Formula: C13H23NO4S
Molecular Weight: 289.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO4S |
|---|---|
| Molecular Weight | 289.39 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(thian-4-yl)propanoic acid |
| Standard InChI | InChI=1S/C13H23NO4S/c1-13(2,3)18-12(17)14-10(8-11(15)16)9-4-6-19-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
| Standard InChI Key | WTTRKNKTPDMTGA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1CCSCC1 |
Introduction
Structural and Molecular Characterization
Core Molecular Architecture
The compound’s structure is defined by three key components:
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tert-Butoxycarbonyl (Boc) Group: A bulky protecting group that shields the amine functionality from undesired reactions during synthetic workflows .
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Tetrahydro-2H-thiopyran-4-yl Ring: A saturated six-membered heterocycle containing one sulfur atom, contributing to lipophilicity and conformational rigidity .
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Propanoic Acid Backbone: A carboxylic acid moiety that facilitates solubility in polar solvents and participation in condensation reactions .
The molecular formula is C₁₃H₂₃NO₄S, with a molecular weight of 289.39 g/mol . The SMILES notation (CC(C)(C)OC(=O)NC(CC(=O)O)C1CCSCC1) explicitly maps the connectivity of these groups (Figure 1) .
Table 1: Comparative Molecular Data for Boc-Protected Amino Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 898404-99-4 | C₁₃H₂₃NO₄S | 289.39 |
| 3-N-Boc-amino-3-(piperidin-4-yl)propionic acid | 372144-03-1 | C₁₃H₂₄N₂O₄ | 272.34 |
| 3-Boc-amino-3-(4-hydroxyphenyl)propanoic acid | 454473-84-8 | C₁₄H₁₉NO₅ | 281.31 |
Synthetic Routes and Methodologies
Key Synthetic Strategies
The compound is synthesized through a multi-step sequence:
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Introduction of the Boc Group: Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Formation of the Thiopyran Ring: Cyclization of thiol-containing precursors or functionalization of preformed tetrahydro-2H-thiopyran-4-yl intermediates .
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Coupling Reactions: Amide bond formation between the Boc-protected amine and propanoic acid derivatives .
Table 2: Representative Synthetic Conditions for Boc Protection
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃, DMF, rt, 24h | 85–90 |
| Thiopyran Functionalization | H₂S, K₂CO₃, MeCN, reflux, 12h | 70–75 |
| Acid Activation | EDC/HOBt, DCM, 0°C to rt, 6h | 80–85 |
Challenges in Stereocontrol
Physicochemical Properties and Stability
Solubility and Lipophilicity
The Boc group enhances lipophilicity (logP ≈ 2.5–3.0), while the carboxylic acid moiety ensures moderate aqueous solubility at physiological pH. Predicted solubility in DMSO: >50 mg/mL; in water: <1 mg/mL .
Stability Profile
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Acid Sensitivity: The Boc group is cleaved under strong acidic conditions (e.g., TFA/DCM) .
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Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures .
Applications in Pharmaceutical and Organic Chemistry
Peptide Synthesis
The compound serves as a building block for introducing thiopyran motifs into peptides, enhancing metabolic stability and membrane permeability . For example, it has been used in the synthesis of cyclic peptides targeting G-protein-coupled receptors .
Heterocyclic Drug Development
The tetrahydro-2H-thiopyran ring is a privileged structure in kinase inhibitors and antimicrobial agents. Derivatives of this compound are being evaluated for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
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